Ethyl 2-iodo-3-methoxybenzoate
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Overview
Description
Ethyl 2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 3rd positions of the benzene ring are substituted by iodine and methoxy groups, respectively, and the carboxylic acid group is esterified with ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-iodo-3-methoxybenzoate typically involves the iodination of 3-methoxybenzoic acid followed by esterification. One common method includes:
Iodination: 3-methoxybenzoic acid is reacted with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 2nd position.
Esterification: The resulting 2-iodo-3-methoxybenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as azides, nitriles, or thiols.
Reduction: Ethyl 2-iodo-3-methoxybenzyl alcohol.
Oxidation: 2-iodo-3-methoxybenzoic acid.
Scientific Research Applications
Ethyl 2-iodo-3-methoxybenzoate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-iodo-3-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the methoxy group is oxidized to a carboxylic acid, involving the transfer of oxygen atoms .
Comparison with Similar Compounds
Ethyl 2-iodo-3-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Methyl 2-iodo-6-methoxybenzoate: Similar structure but with the iodine and methoxy groups at different positions.
Ethyl 2-iodo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4th position instead of the 3rd
These comparisons highlight the unique positioning of the iodine and methoxy groups in this compound, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-iodo-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKFQJSLVINEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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